N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-naphthamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-naphthamide, also known as GSK-3β inhibitor VIII, is a small molecule inhibitor of glycogen synthase kinase-3 beta (GSK-3β). GSK-3β is a serine/threonine protein kinase that plays an important role in various cellular processes, including glycogen metabolism, cell cycle regulation, and gene expression. GSK-3β has been implicated in the pathogenesis of several diseases, including Alzheimer's disease, bipolar disorder, and diabetes.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Compounds similar to F2276-0088 have been studied for their potential as antimicrobial agents. Their structure allows them to interact with bacterial cell walls and disrupt their integrity, leading to the death of the microorganism . This application is crucial in the development of new antibiotics, especially in the face of rising antibiotic resistance.
Anticancer Properties
The structural complexity of F2276-0088 suggests potential in anticancer research. Compounds with similar structures have been shown to inhibit the growth of cancer cells by interfering with cell division and inducing apoptosis . This application is significant for developing novel chemotherapeutic agents.
Anti-Inflammatory and Analgesic Effects
Derivatives of benzoxazepin compounds have demonstrated anti-inflammatory and analgesic activities. They can modulate inflammatory pathways and reduce pain perception, which is beneficial for treating chronic inflammatory diseases .
Antioxidant Potential
The benzoxazepin ring in F2276-0088 is structurally conducive to scavenging free radicals, suggesting its use as an antioxidant. This property is valuable in preventing oxidative stress-related diseases and in preserving the integrity of biological tissues .
Enzyme Inhibition
F2276-0088 may serve as an enzyme inhibitor, targeting specific enzymes involved in disease processes. For example, inhibiting enzymes that synthesize inflammatory mediators can lead to new anti-inflammatory drugs .
Neuroprotective Agent
The compound’s ability to cross the blood-brain barrier could make it a candidate for treating neurodegenerative disorders. By protecting neurons from damage, it could slow the progression of diseases like Alzheimer’s and Parkinson’s .
Antiviral Activity
Benzoxazepin derivatives have shown promise in inhibiting viral replication. F2276-0088 could be explored for its efficacy against viruses, contributing to the development of new antiviral medications .
Drug Delivery Systems
Due to its structural properties, F2276-0088 could be used to create novel drug delivery systems, enhancing the bioavailability and targeted delivery of therapeutic agents. This application is particularly relevant in the optimization of drug dosing and minimizing side effects .
Propiedades
IUPAC Name |
N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)naphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3/c1-23-10-11-26-19-9-8-17(13-18(19)21(23)25)22-20(24)16-7-6-14-4-2-3-5-15(14)12-16/h2-9,12-13H,10-11H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYVXLCZBBYWZSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOC2=C(C1=O)C=C(C=C2)NC(=O)C3=CC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-naphthamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.